molecular formula C22H29N5O4 B11607101 7-(3-ethoxypropyl)-6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-(3-ethoxypropyl)-6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11607101
M. Wt: 427.5 g/mol
InChI Key: DFWNHHPPOJQBNF-UHFFFAOYSA-N
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Description

7-(3-ethoxypropyl)-6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique triazatricyclo structure

Properties

Molecular Formula

C22H29N5O4

Molecular Weight

427.5 g/mol

IUPAC Name

7-(3-ethoxypropyl)-6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C22H29N5O4/c1-4-31-12-6-10-26-19(23)16(21(28)24-9-5-11-30-3)13-17-20(26)25-18-8-7-15(2)14-27(18)22(17)29/h7-8,13-14,23H,4-6,9-12H2,1-3H3,(H,24,28)

InChI Key

DFWNHHPPOJQBNF-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1C2=C(C=C(C1=N)C(=O)NCCCOC)C(=O)N3C=C(C=CC3=N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-ethoxypropyl)-6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, including the formation of the triazatricyclo core and subsequent functionalization. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-(3-ethoxypropyl)-6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

7-(3-ethoxypropyl)-6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(3-ethoxypropyl)-6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • Ethyl 7-(3-ethoxypropyl)-6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
  • Ethyl 7-(3-ethoxypropyl)-6-(2-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Uniqueness

The uniqueness of 7-(3-ethoxypropyl)-6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide lies in its specific functional groups and triazatricyclo structure, which confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

The compound 7-(3-ethoxypropyl)-6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule notable for its unique tricyclic structure and diverse functional groups. This compound belongs to the class of triazatricyclo compounds and exhibits potential biological activities that warrant detailed exploration.

Chemical Structure

The molecular formula of the compound is characterized by a tricyclic core with multiple substituents that influence its biological activity. The presence of the carboxamide functional group may enhance its interaction with biological targets.

Property Value
Molecular WeightApproximately 383.4 g/mol
XLogP33.1
Hydrogen Bond Acceptors7
Rotatable Bonds9

Preliminary studies suggest that this compound may interact with various biological targets, potentially influencing enzyme activity or receptor binding. The exact mechanisms are still under investigation but indicate promise for therapeutic applications.

Potential Interactions:

  • Enzyme inhibition
  • Receptor modulation
  • Antioxidant activity

Case Studies and Research Findings

  • Enzyme Interaction Studies : Research has focused on how the compound interacts with specific enzymes involved in metabolic pathways. Initial findings indicate a potential inhibitory effect on certain enzymes, which could be leveraged for therapeutic purposes.
  • Cell Line Studies : In vitro studies using various cell lines have shown that the compound exhibits cytotoxic effects against cancer cells, suggesting its potential as an anti-cancer agent.
  • Animal Models : Preliminary animal studies have indicated that administration of the compound may lead to significant changes in metabolic markers, further supporting its role in influencing biological processes.

Comparative Analysis with Similar Compounds

The compound shares structural similarities with other triazatricyclo compounds, which can provide insights into its unique attributes and potential applications.

Compound Name Structural Features Unique Aspects
6-imino-N-(1S)-1-phenylethylContains a phenylethyl groupPotentially different receptor interactions
2-oxo-N-(2R)-2-phenoxypropanoylFeatures a phenoxypropanoyl moietyVariations in biological activity
N-(3-methoxypropyl) derivativesSimilar alkyl substitutionsDifferences in solubility and stability

Future Directions for Research

Further exploration into the biological activities of 7-(3-ethoxypropyl)-6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is essential to fully elucidate its therapeutic potential. Areas for future research include:

  • Detailed mechanistic studies to understand its interactions at the molecular level.
  • Expanded in vivo studies to assess efficacy and safety profiles.
  • Exploration of derivative compounds to enhance biological activity and specificity.

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